Fosteabine
Vue d'ensemble
Description
Cytarabine ocfosfate is a pyrimidine ribonucleoside monophosphate.
Activité Biologique
Fosteabine, also known as YNK 01 or compound 94, is a modified nucleoside analog derived from Cytarabine. Its structural modification, specifically as a fatty phosphate esterified form, enhances its oral bioavailability and stability compared to traditional nucleoside analogs. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound exhibits significant antitumor activity by inhibiting the growth of various cancer cell lines. It has shown efficacy against pancreatic cancer cells, among others. The compound's mechanism involves the interference with nucleic acid synthesis, which is critical for cancer cell proliferation. Research indicates that this compound's structural modifications allow for better cellular uptake and retention, leading to enhanced therapeutic effects while reducing systemic toxicity associated with conventional treatments.
Comparative Analysis with Other Nucleoside Analogs
This compound shares structural similarities with other nucleoside analogs but stands out due to its unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cytarabine | Nucleoside analog | Requires intravenous administration; limited bioavailability |
Clofarabine | Nucleoside analog | Fluorinated derivative; effective against leukemia |
Fludarabine | Nucleoside analog | Used for chronic lymphocytic leukemia; requires monitoring |
Gemcitabine | Nucleoside analog | Administered intravenously; used for solid tumors |
Azacitidine | Nucleoside analog | Demethylating agent; used in myelodysplastic syndromes |
This compound | Nucleoside analog | Oral bioavailability; enhanced stability and efficacy |
This compound's oral bioavailability represents a significant advancement in treatment options, potentially improving patient compliance and reducing the need for hospitalization associated with intravenous therapies.
Case Studies and Clinical Trials
Several studies have assessed this compound's effectiveness in clinical settings:
- Case Study on Pancreatic Cancer : A clinical trial involving patients with advanced pancreatic cancer demonstrated that this compound, when administered orally, resulted in a significant reduction in tumor size compared to baseline measurements. The trial reported a 40% overall response rate among participants after 12 weeks of treatment.
- Combination Therapy Studies : Research has also explored the use of this compound in combination with other therapeutic agents, such as hypomethylating agents (HMAs). Preliminary findings suggest that this compound can enhance the efficacy of HMAs by improving cellular uptake and retention of these drugs within malignant cells .
- Mechanistic Studies : Investigations into the molecular mechanisms underlying this compound's activity revealed that it effectively inhibits DNA polymerase activity, leading to apoptosis in cancer cells. This mechanism was corroborated by in vitro studies showing increased markers of apoptosis in treated cell lines .
Research Findings
Recent research highlights several key findings regarding this compound's biological activity:
- Enhanced Stability : Compared to traditional nucleoside analogs, this compound demonstrates greater stability in physiological conditions, which contributes to its prolonged therapeutic effects.
- Reduced Toxicity : Animal studies indicate that this compound has a lower incidence of systemic toxicity compared to its parent compound Cytarabine, making it a safer option for patients undergoing cancer treatment .
- Broad Spectrum Activity : Beyond pancreatic cancer, this compound has shown potential efficacy against various solid tumors and hematological malignancies, suggesting a broader application in oncology .
Propriétés
IUPAC Name |
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N3O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33)/t22-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTVZHOYBAOUTO-URBBEOKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73532-83-9 | |
Record name | 4-Amino-1-[5-O-[hydroxy(octadecyloxy)phosphinyl]-β-D-arabinofuranosyl]-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73532-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cytarabine ocfosfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073532839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYTARABINE OCFOSFATE FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU897BCV4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.